Potassium p-Tolyl Sulfate Potassium p-Tolyl Sulfate p-Cresol sulfate is a sulfate conjugate of the uremic toxin p-cresol, which is formed by bacterial fermentation of proteins in the large intestine. p-Cresol sulfate increases migration and proliferation of isolated rat aortic vascular smooth muscle cells (VSMCs) when used at a concentration of 500 µM. It also increases the area of aortic atherosclerotic plaques in nephrectomized ApoE-/- mice fed a high-fat diet when administered at a dose of 100 mg/kg per day via the drinking water. Serum levels of total and free p-cresol sulfate are increased in patients with advanced stage chronic kidney disease and positively associated with vascular calcification.

Brand Name: Vulcanchem
CAS No.: 91978-69-7
VCID: VC0041393
InChI: InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
SMILES: CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Molecular Formula: C7H7KO4S
Molecular Weight: 226.29 g/mol

Potassium p-Tolyl Sulfate

CAS No.: 91978-69-7

Cat. No.: VC0041393

Molecular Formula: C7H7KO4S

Molecular Weight: 226.29 g/mol

* For research use only. Not for human or veterinary use.

Potassium p-Tolyl Sulfate - 91978-69-7

Specification

Description p-Cresol sulfate is a sulfate conjugate of the uremic toxin p-cresol, which is formed by bacterial fermentation of proteins in the large intestine. p-Cresol sulfate increases migration and proliferation of isolated rat aortic vascular smooth muscle cells (VSMCs) when used at a concentration of 500 µM. It also increases the area of aortic atherosclerotic plaques in nephrectomized ApoE-/- mice fed a high-fat diet when administered at a dose of 100 mg/kg per day via the drinking water. Serum levels of total and free p-cresol sulfate are increased in patients with advanced stage chronic kidney disease and positively associated with vascular calcification.

CAS No. 91978-69-7
Molecular Formula C7H7KO4S
Molecular Weight 226.29 g/mol
IUPAC Name potassium;(4-methylphenyl) sulfate
Standard InChI InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Standard InChI Key HTSFIPMTBJHYFQ-UHFFFAOYSA-M
SMILES CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Canonical SMILES CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

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